Trandolapril hydrochloride

Übersicht

Beschreibung

Trandolapril hydrochloride is a medication belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used to treat high blood pressure, heart failure, and to improve survival following a heart attack. Trandolapril is a prodrug, which means it is metabolized in the body to its active form, trandolaprilat .

Wirkmechanismus

Target of Action

Trandolapril hydrochloride primarily targets the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by trandolapril is the RAAS . By inhibiting ACE, trandolapril reduces the formation of ATII, leading to decreased vasoconstriction and aldosterone secretion . This results in a decrease in blood pressure and a reduction in fluid volume .

Pharmacokinetics

Trandolapril is absorbed and then metabolized in the liver to its active form, trandolaprilat . The absorption of trandolapril is slowed with food . It is excreted in both urine (~33% as trandolapril and trandolaprilat) and feces (~66%) . The time to peak for trandolapril is approximately 1 hour, while for trandolaprilat, it is 4 to 10 hours . The elimination half-life for trandolapril is about 6 hours, while for trandolaprilat, it is approximately 22.5 hours .

Result of Action

The inhibition of ACE by trandolapril leads to a decrease in the formation of ATII . This results in a reduction in vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure and fluid volume . Trandolapril is used to treat mild to moderate hypertension, improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

Action Environment

The action of trandolapril can be influenced by various environmental factors. For instance, the presence of food can slow the absorption of trandolapril . Additionally, the pharmacokinetics of trandolapril can be affected in special populations. For example, in patients with renal impairment, plasma trandolapril and trandolaprilat are approximately 2-fold greater and renal clearance is decreased by about 85% .

Biochemische Analyse

Biochemical Properties

Trandolapril hydrochloride is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

This compound, through its active form trandolaprilat, influences cell function by regulating blood pressure via the RAAS . It also has effects on cell signaling pathways, gene expression, and cellular metabolism related to blood pressure regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to trandolaprilat in the liver . Trandolaprilat then inhibits ACE, preventing the conversion of ATI to ATII . This results in a decrease in blood pressure and has implications for conditions such as hypertension and heart failure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown to reduce electrical proarrhythmic remodeling and mortality in rats with an aortocaval fistula .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to have cardioprotective effects in animal models of hypertension with left ventricular hypertrophy, myocardial infarction (MI), and congestive heart failure (CHF) .

Metabolic Pathways

This compound is involved in the RAAS metabolic pathway . It interacts with enzymes such as ACE and affects the levels of molecules like ATI and ATII .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in the RAAS . It is metabolized in the liver to its active form, trandolaprilat, which then exerts its effects .

Subcellular Localization

The subcellular localization of this compound is related to its role in the RAAS . After being metabolized to trandolaprilat in the liver, it acts on ACE, which is located on the surface of cells in the lungs and kidneys .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trandolapril hydrochloride involves several steps:

Crystallization: A mixture of racemic benzyl trans-(2S, 3aR, 7aS)-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt and benzyl trans-(2R, 3aS, 7aR)-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt is crystallized to enrich the purity.

Optical Resolution: The racemic mixture is resolved using (−)-dibenzoyl-L-tartaric acid monohydrate.

Reaction: The benzyl ester is reacted with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-(S)-alanine N-carboxy anhydride to obtain trandolapril benzyl ester.

Hydrogenolysis: The benzyl ester is hydrogenolyzed to yield crude trandolapril.

Crystallization: The crude trandolapril is crystallized from a mixture of ethanol and diisopropyl ether

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

Trandolapril hydrochloride undergoes several types of chemical reactions:

Hydrolysis: It is hydrolyzed in the liver to its active form, trandolaprilat.

Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

Substitution: The compound can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis in the liver.

Substitution: Specific reagents and conditions depend on the desired substitution product.

Major Products Formed

Trandolaprilat: The active form of this compound formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Trandolapril hydrochloride has various scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ramipril: Another ACE inhibitor with a similar structure but contains a cyclohexane group.

Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.

Enalapril: A prodrug similar to trandolapril, converted to its active form enalaprilat in the body.

Uniqueness

Trandolapril hydrochloride is unique due to its longer half-life compared to other ACE inhibitors, allowing for less frequent dosing . It also has a distinct chemical structure that contributes to its specific pharmacokinetic and pharmacodynamic properties .

Eigenschaften

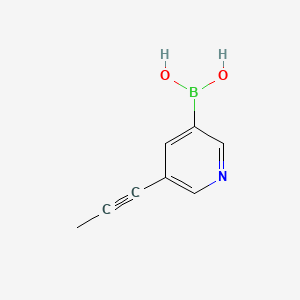

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSWMJYOGMUVGO-REWXTUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236593 | |

| Record name | Trandolapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87725-72-2 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, monohydrochloride, (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87725-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolapril hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087725722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANDOLAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8XK2J4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)